molecular formula C4H6CoO4.4H2O<br>Co(C2H3O2)2<br>C4H6CoO4 B1219435 Cobalt(II) acetate CAS No. 71-48-7

Cobalt(II) acetate

Cat. No. B1219435
CAS RN: 71-48-7
M. Wt: 177.02 g/mol
InChI Key: QAHREYKOYSIQPH-UHFFFAOYSA-L
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Patent
US07183446B2

Procedure details

The C12–C14 α-olefin mixture from Example 1 with the composition shown in Table I was hydroformylated in the manner indicated in Example 1. Unlike Example 1, instead of the rhodium catalyst and the polyethyleneimine ligand, the hydroformylation catalyst used was dicobaltoctacarbonyl without any other ligand, the amount being 2 g of cobalt based on 1000 g of reactor contents. In order that the olefin conversion obtained was from 98 to 99%, as in Example 1, using the same olefin feed, a reactor temperature of 140° C. was required in both reactors. The (aldehyde+alcohol) selectivity was 94%, the paraffin selectivity was 3%, and the selectivity to give higher-boiling aldehyde condensation products was 3%. Once the pressure in the reactors had been released, the discharge was treated with aqueous acetic acid solution while introducing atmospheric oxygen, until the cobalt carbonyl had been oxidized to give cobalt acetate. The aqueous, cobalt-containing phase was separated off in a phase separator, and the organic phase, as in Example 1, hydrogenated and distilled. Table III gives the composition of the C13–C15 alcohol mixture.
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co:19].[Co+2].[C:21]([OH:24])(=[O:23])[CH3:22]>>[C:21]([O-:24])(=[O:23])[CH3:22].[Co+2:19].[C:21]([O-:24])(=[O:23])[CH3:22] |f:1.2.3.4.5.6.7.8.9.10,12.13.14|

Inputs

Step One
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aldehyde alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the selectivity to give higher-boiling

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.